Dilacor XR
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUGRBWQSSZJOP-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022940 | |
| Record name | (+)-Diltiazem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline powder | |
CAS No. |
56209-45-1, 42399-41-7 | |
| Record name | dl-cis-Diltiazem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56209-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Diltiazem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diltiazem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILTIAZEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187-188, 212 °C (decomposes), 231 °C | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diltiazem hydrochloride is synthesized through a multi-step process involving the reaction of various organic compoundsThe final product is obtained as a monohydrochloride salt .
Industrial Production Methods
In industrial settings, diltiazem hydrochloride is produced using large-scale chemical reactors. The process involves the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then formulated into extended-release capsules using a matrix tablet formulation that provides controlled drug release over a 24-hour period .
Chemical Reactions Analysis
Types of Reactions
Diltiazem hydrochloride undergoes various chemical reactions, including:
Oxidation: Diltiazem can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert diltiazem into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced diltiazem.
Substitution: Substituted diltiazem derivatives.
Scientific Research Applications
Pharmacokinetics
- Absorption : Dilacor XR shows a slower absorption rate compared to immediate-release formulations, achieving peak plasma concentrations between 4 to 6 hours post-administration.
- Bioavailability : The absolute bioavailability of diltiazem from this compound is approximately 41%, comparable to other formulations like Cardizem CD, which has about 40% bioavailability .
- Half-life : The steady-state half-life ranges from 5 to 10 hours, allowing for effective blood pressure control throughout the day .
Hypertension Management
This compound has been extensively studied for its efficacy in controlling mild to moderate hypertension:
- In clinical trials, doses ranging from 120 mg to 540 mg per day demonstrated significant reductions in both systolic and diastolic blood pressure. For instance, at a dose of 480 mg/day, the mean reduction in diastolic blood pressure was -10.6 mmHg .
- A dose-response relationship was observed, with higher doses correlating with greater antihypertensive effects .
Angina Pectoris Treatment
This compound is also effective in managing chronic stable angina:
- Clinical studies indicated that patients receiving this compound experienced a dose-related increase in exercise tolerance and a decrease in the frequency of anginal attacks. For example, patients on 480 mg/day showed an improvement in exercise time by approximately 56 seconds compared to placebo .
- The formulation's ability to maintain stable plasma levels contributes to its effectiveness in reducing anginal episodes.
Safety and Tolerability
This compound has a favorable safety profile:
- Adverse effects reported in clinical trials were generally mild and comparable to placebo. Common side effects included headache (13.8% vs. 8.9% for placebo) and rhinitis (8% vs. 9.6% for placebo) .
- Serious adverse events were rare, underscoring the compound's tolerability across various patient populations.
Comparative Studies
Comparative studies have shown that this compound offers advantages over other formulations:
- In head-to-head trials against Cardizem CD, this compound exhibited lower peak plasma concentrations but maintained similar area under the curve values (AUC), indicating effective drug delivery without increased peak concentration-related side effects .
- The controlled-release mechanism minimizes fluctuations in drug levels, which can enhance overall therapeutic outcomes.
Data Tables
| Study Parameters | This compound (mg/day) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
|---|---|---|---|
| 120 | -2.6 | -5.1 | |
| 240 | -6.5 | -6.9 | |
| 360 | -4.8 | -6.9 | |
| 480 | -10.6 | -10.6 |
| Adverse Events | Placebo (%) | This compound (%) |
|---|---|---|
| Headache | 8.9 | 13.8 |
| Rhinitis | 9.6 | 8 |
| Constipation | 3.6 | 2.3 |
Mechanism of Action
Diltiazem hydrochloride exerts its effects by inhibiting the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscles. This leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and reduced blood pressure. In the heart, diltiazem reduces myocardial oxygen demand by decreasing heart rate and systemic blood pressure, thereby increasing exercise tolerance and preventing angina .
Comparison with Similar Compounds
Key Differentiators
Chronopharmacokinetics: Tiazac’s higher daytime plasma levels align with circadian BP spikes, offering theoretical advantages in hypertension .
Formulation Robustness: this compound’s Geomatrix™ system reduces food impact vs. Cardizem CD’s bead technology .
Biological Activity
Dilacor XR, an extended-release formulation of diltiazem hydrochloride, is primarily used for the management of hypertension and chronic angina. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound functions as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle and cardiac tissues. By inhibiting calcium influx, it leads to relaxation of vascular smooth muscle, resulting in vasodilation and decreased blood pressure. This mechanism also contributes to its effectiveness in reducing anginal episodes by improving myocardial oxygen delivery through decreased cardiac workload .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its controlled release over 24 hours, facilitated by the Geomatrix® technology. Key pharmacokinetic parameters include:
- Bioavailability : Approximately 41% (±14) when compared to intravenous administration.
- Half-life : Ranges from 5 to 10 hours post-administration.
- Absorption : Peak plasma concentrations (Cmax) are typically reached within 4 to 6 hours after dosing .
- Food Interaction : Co-administration with a high-fat meal can increase the AUC by up to 19% and Cmax by as much as 51%, indicating a significant food effect on absorption .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Bioavailability | 41% (±14) |
| Half-life | 5-10 hours |
| Time to Cmax | 4-6 hours |
| AUC Increase with High-Fat Meal | Up to 19% |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in managing hypertension and angina. In a randomized, double-blind study involving patients with chronic angina, doses of 120 mg, 240 mg, and 480 mg were associated with significant increases in exercise tolerance measured by the Exercise Tolerance Test (ETT). The results indicated a dose-dependent improvement in exercise time:
Table 2: Exercise Tolerance Test Results
| Dose (mg) | Improvement in Exercise Time (seconds) |
|---|---|
| Placebo | 20 |
| 120 | 37 |
| 240 | 49 |
| 480 | 56 |
Safety Profile
The safety profile of this compound has been assessed in various clinical settings. The most common adverse events reported in placebo-controlled studies include:
Table 3: Common Adverse Events in Hypertension Trials
| Adverse Event | This compound (%) | Placebo (%) |
|---|---|---|
| Rhinitis | 9.6 | 8.0 |
| Headache | 8.9 | 13.8 |
| Pharyngitis | 5.6 | 4.6 |
| Constipation | 3.6 | 2.3 |
| Peripheral Edema | 2.3 | - |
In short-term angina studies, adverse events were similar but included additional symptoms such as asthenia and dizziness .
Case Studies
A comparative pharmacokinetic study involving healthy males demonstrated that this compound achieved equivalent AUC and Cmax values compared to Cardizem CD but with a shorter absorption lag time, which may enhance its clinical utility .
Q & A
Q. What is the mechanistic basis for controlled drug release in Dilacor XR, and how does it differ from immediate-release formulations?
this compound uses a multi-unit pellet system encased in a polymeric matrix (ethyl cellulose and hydroxypropyl methylcellulose) to achieve extended release. The release kinetics follow zero-order principles due to the slow erosion of the polymer layers, ensuring steady plasma concentrations over 24 hours . Immediate-release formulations lack this matrix, leading to rapid absorption and shorter half-lives. Researchers should validate release mechanisms via in vitro dissolution testing (e.g., USP apparatus #2) and compare profiles using similarity factors (e.g., f2 statistic) .
Q. How does food intake influence the pharmacokinetics of this compound, and what methodological adjustments are needed in bioavailability studies?
Concurrent administration with a high-fat meal increases AUC by 13–19% and Cmax by 37–51%, likely due to delayed gastric emptying enhancing absorption. For controlled trials, researchers should standardize administration protocols (e.g., fasting vs. fed conditions) and use crossover designs to isolate food effects. Pharmacokinetic parameters (Tmax, AUC, Cmax) must be analyzed using non-compartmental models .
Q. What are the key pharmacodynamic considerations when designing hypertension or angina trials with this compound?
Dose-response studies show a non-linear relationship between dose (120–480 mg/day) and AUC, necessitating careful titration in clinical trials. Researchers should monitor PR interval prolongation (max +0.08 sec in trials) and avoid enrolling patients with preexisting AV block. Use ambulatory blood pressure monitoring (ABPM) for hypertension trials and exercise tolerance tests for angina studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioavailability data between this compound and generic diltiazem formulations?
Conduct in vitro-in vivo correlation (IVIVC) studies using dissolution profiles (e.g., f2 similarity factor) and comparative pharmacokinetic trials. For example, this compound’s triple-layered tablet design achieves zero-order kinetics, while some generics use monolithic matrices with first-order release. Advanced modeling (e.g., Weibull or Peppas-Sahlin equations) can quantify release mechanisms and predict bioequivalence .
Q. What experimental designs are optimal for assessing dose proportionality in this compound across its therapeutic range (120–480 mg/day)?
Use a parallel-group design with stratified randomization by age (e.g., ≥60 years may require lower doses). Measure AUC and Cmax at steady state (5–10 days post-dose) and apply power-law models to detect non-linear trends. Note that AUC increases 2.3× from 120 mg to 240 mg but only 1.6× from 240 mg to 360 mg, indicating saturation kinetics at higher doses .
Q. How can researchers address variability in drug-release kinetics caused by gastrointestinal pathophysiologies (e.g., strictures)?
Simulate stricture conditions in vitro using modified dissolution apparatus with narrowed lumen dimensions. Monitor obstruction risks via imaging studies (e.g., X-ray or MRI) in animal models. For human trials, exclude patients with severe GI narrowing and use scintigraphy to track capsule transit .
Q. What statistical methods are recommended for analyzing adverse event data in this compound trials, particularly rare cardiovascular events?
Use Bayesian hierarchical models to pool data from multiple trials while accounting for heterogeneity. For low-frequency events (e.g., first-degree AV block: <1% incidence), apply exact Poisson regression or Fisher’s exact test. Pre-specified subgroup analyses (e.g., age, comorbidities) should adjust for multiple comparisons .
Methodological Resources
- Dose-Proportionality Analysis : Use log-transformed AUC vs. dose plots and linear mixed-effects models .
- Dissolution Testing : Follow USP guidelines with biorelevant media (e.g., FaSSGF/FaSSIF) to mimic physiological conditions .
- Pharmacokinetic Modeling : Non-compartmental analysis (NCA) for AUC and Cmax; compartmental models for half-life estimation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
